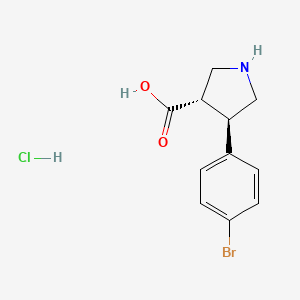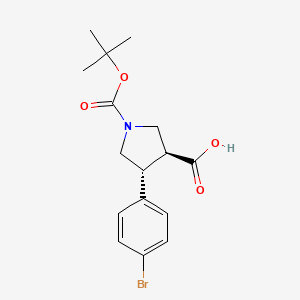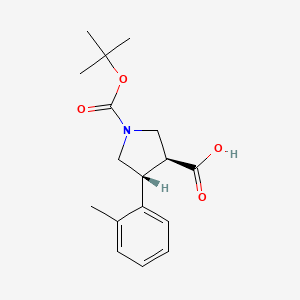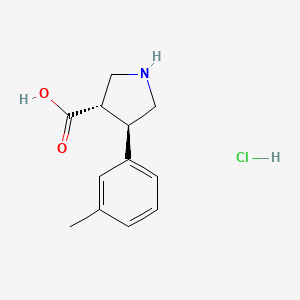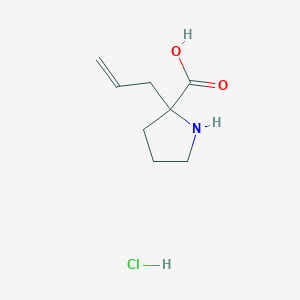
(R)--ALLYL-PROLINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative. It is a hydrochloride salt form of ®-alpha-allyl-proline, which is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of an allyl group attached to the alpha carbon of the proline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with ®-proline, a naturally occurring amino acid.
Allylation: The proline is subjected to allylation using an allyl halide (such as allyl bromide) in the presence of a base (e.g., sodium hydride) to form ®-alpha-allyl-proline.
Hydrochloride Formation: The resulting ®-alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-allyl-proline, HCl.
Industrial Production Methods: Industrial production of ®-alpha-allyl-proline, HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-Alpha-allyl-proline, HCl undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may involve nucleophiles like sodium azide (NaN3) or organometallic reagents.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
®-Alpha-allyl-proline, HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-alpha-allyl-proline, HCl involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-alpha-allyl-proline, HCl, with similar chemical properties but different biological activity.
Alpha-methyl-proline, HCl: A derivative with a methyl group instead of an allyl group, exhibiting different reactivity.
Alpha-ethyl-proline, HCl: Another derivative with an ethyl group, used in similar applications.
Uniqueness: ®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Properties
IUPAC Name |
2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-2-[(E)-(quinazolin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B7794203.png)
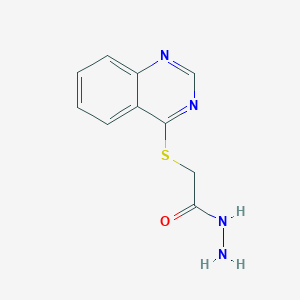
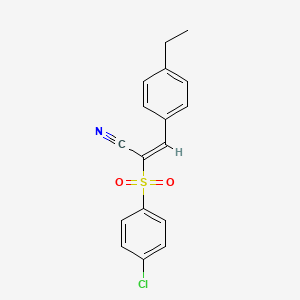
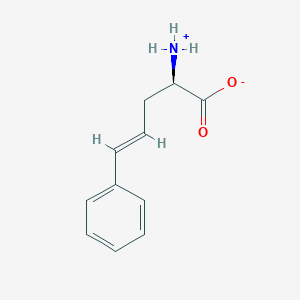
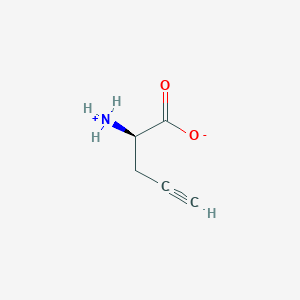
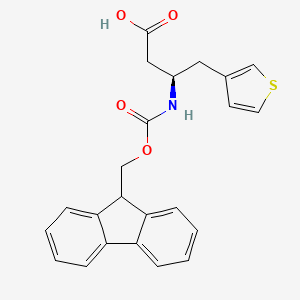
![(3S)-3-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7794249.png)
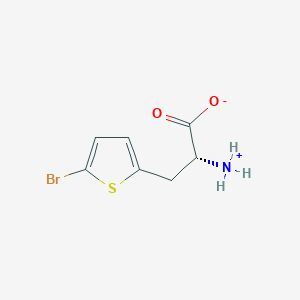
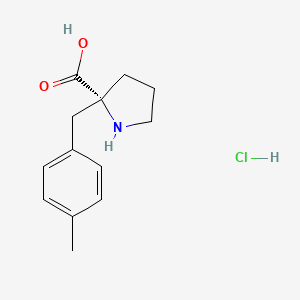
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B7794281.png)
